2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The methoxyphenyl group can be introduced via nucleophilic substitution reactions using 2-methoxyphenyl isocyanate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of chiral modified tartaric acid in an inert solvent for crystallization, as seen in similar synthetic processes . The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the benzimidazole core or the methoxyphenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide has a wide range of scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it can modulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the activation of antioxidant response elements and the induction of cytoprotective genes . This pathway is crucial in cellular defense mechanisms against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Used in similar synthetic applications for its chemoselective properties.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Pinacol boronic esters: Utilized in organic synthesis for their reactivity and versatility.
Uniqueness
What sets 2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide apart is its combination of the methoxyphenyl and trifluoromethyl-benzimidazole moieties, which confer unique chemical properties and reactivity. This makes it particularly valuable in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c1-25-14-5-3-2-4-10(14)8-15(24)21-11-6-7-12-13(9-11)23-16(22-12)17(18,19)20/h2-7,9H,8H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWFBTIFPZXGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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